molecular formula C14H20Cl2FN4O4P B12719989 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(4-fluorophenyl)-N-hydroxy-, P-oxide CAS No. 97139-32-7

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(4-fluorophenyl)-N-hydroxy-, P-oxide

Cat. No.: B12719989
CAS No.: 97139-32-7
M. Wt: 429.2 g/mol
InChI Key: FYVFHXVSKZRSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-fluorophenyl)-N-hydroxy-, P-oxide is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of multiple functional groups, including chloroethyl, oxazaphosphorin, fluorophenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the oxazaphosphorin ring: This can be achieved by reacting a suitable amine with a phosphoramide precursor under controlled conditions.

    Introduction of the chloroethyl groups: This step involves the reaction of the intermediate with chloroethylating agents, such as 2-chloroethylamine hydrochloride.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the chloroethyl groups, converting them into ethyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl and fluorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can lead to a variety of substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anticancer, antimicrobial, and antiviral properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds with similar structures can interact with cellular targets such as enzymes, receptors, and DNA. The chloroethyl groups may facilitate alkylation reactions, leading to the modification of biomolecules. The oxazaphosphorin ring can interact with nucleophilic sites in proteins and nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.

Uniqueness

The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-fluorophenyl)-N-hydroxy-, P-oxide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

CAS No.

97139-32-7

Molecular Formula

C14H20Cl2FN4O4P

Molecular Weight

429.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(4-fluorophenyl)-1-hydroxyurea

InChI

InChI=1S/C14H20Cl2FN4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-3-1-11(17)2-4-12/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)

InChI Key

FYVFHXVSKZRSMB-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)F)O)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.